molecular formula C16H18N2O3 B126702 Epiisopiloturine CAS No. 69460-80-6

Epiisopiloturine

カタログ番号: B126702
CAS番号: 69460-80-6
分子量: 286.33 g/mol
InChIキー: OLLOSKHCXIYWIO-AEGPPILISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a by-product of pilocarpine extraction and has garnered attention due to its promising anti-inflammatory and antinociceptive properties . Epiisopiloturine has shown potential in various therapeutic applications, making it a compound of significant interest in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: Epiisopiloturine is primarily obtained through the extraction and purification processes from Pilocarpus microphyllus leaves. The extraction involves the use of solvents such as toluene and methylene chloride, followed by alkalinization with ammonium carbonate. The solution is then subjected to acidification, filtration, and further alkalinization to remove impurities . High-performance liquid chromatography (HPLC) is employed to achieve a purity level higher than 98% .

Industrial Production Methods: On an industrial scale, the extraction process involves liquid-liquid extraction with industrial chloroform after preparative HPLC. The solution is alkalinized to a pH of 9 to 9.5 and subjected to further purification steps to isolate this compound . The compound is then characterized using techniques such as single crystal X-ray diffraction, nuclear magnetic resonance, and vibrational spectroscopy .

化学反応の分析

Types of Reactions: Epiisopiloturine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to introduce oxygen-containing functional groups into the molecule.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide and potassium carbonate to replace specific atoms or groups within the molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit enhanced biological activities.

科学的研究の応用

Anti-inflammatory Activity

EPI has demonstrated significant anti-inflammatory effects in various studies. For instance, research indicated that EPI pretreatment in microglial cells reduced pro-inflammatory cytokines such as IL-6 and TNF-α by 40% and 34%, respectively, when stimulated with lipopolysaccharide (LPS) . This reduction is attributed to the inhibition of the TLR4-NF-κB signaling pathway, which plays a crucial role in inflammatory responses.

Table 1: Effects of EPI on Cytokine Production

CytokineControl Level (pg/mL)EPI Treatment (25 μg/mL)Percentage Reduction
IL-6378.7 ± 44.9228.4 ± 30.640%
TNF-α-Reduced by 34%-
IL-1β121.0 ± 20.864.7 ± 17.7-

Antinociceptive Effects

In models of acute inflammatory pain in rodents, EPI exhibited notable antinociceptive properties. It was shown to significantly alleviate pain induced by carrageenan, suggesting its potential as an analgesic agent . The mechanism involves modulation of inflammatory mediators and pathways.

Antibacterial Activity

EPI's antibacterial properties have also been explored, with studies indicating effectiveness against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival .

Antiproliferative Effects

Research has indicated that EPI may possess antiproliferative activity against certain cancer cell lines. This activity is believed to be linked to its ability to induce apoptosis and inhibit cell cycle progression in malignant cells .

Case Study 1: Neuroinflammation

A study investigated the neuroprotective effects of EPI on LPS-induced neuroinflammation in BV-2 microglial cells. The results demonstrated that EPI significantly reduced the expression of inducible nitric oxide synthase (iNOS) and inhibited the production of pro-inflammatory cytokines, highlighting its therapeutic potential in neurodegenerative diseases .

Case Study 2: Schistosomiasis Treatment

EPI's efficacy against Schistosoma mansoni was evaluated, revealing promising results in reducing both adult worms and their eggs in infected models . This positions EPI as a potential candidate for developing new treatments for schistosomiasis.

類似化合物との比較

  • Epiisopilosine
  • Pilocarpine (parent compound)
  • Other imidazole alkaloids from Pilocarpus microphyllus

Epiisopiloturine stands out due to its broad range of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

生物活性

Epiisopiloturine (EPI) is an imidazole alkaloid derived from the leaves of Pilocarpus microphyllus, commonly known as jaborandi. This compound has garnered attention due to its diverse biological activities, particularly its anti-inflammatory, antinociceptive, and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory activity, particularly in models of acute inflammation. Research indicates that EPI can effectively reduce pro-inflammatory cytokines and mediators in various cell types.

  • Microglial Cells : In studies using BV-2 microglial cells, EPI demonstrated a dose-dependent reduction in nitrite oxide production and the expression of inducible nitric oxide synthase (iNOS) when stimulated with lipopolysaccharide (LPS). Specifically, pretreatment with EPI at concentrations of 25, 50, and 100 μg/mL resulted in a significant decrease in IL-6 and TNF-α levels by approximately 40% and 34%, respectively . Furthermore, EPI inhibited the phosphorylation of NF-κB and MAPK pathways, which are critical in mediating inflammatory responses.
  • Colonic Inflammation : In a rat model of colitis, EPI administration led to reduced immunostaining for IL-1β, iNOS, and COX-2 in the colonic mucosa. At a dosage of 1 mg/kg, EPI significantly decreased the expression of COX-2 and iNOS, suggesting its potential utility in treating inflammatory bowel diseases such as Crohn's disease .

Antinociceptive Effects

This compound has also been studied for its antinociceptive properties. In animal models of pain induced by carrageenan, EPI exhibited a notable reduction in pain responses. The compound's mechanism appears to involve the modulation of inflammatory mediators that contribute to nociception .

Antimicrobial Activity

EPI demonstrates antimicrobial properties against various pathogens. Its efficacy can be enhanced when formulated into nanoparticles, which improve solubility and bioavailability. This formulation strategy has shown promise in increasing the antiparasitic activity of EPI against Schistosoma mansoni .

Toxicology and Safety Profile

The safety profile of this compound has been assessed through toxicity studies. The compound exhibited a high lethal dose (DL50) value of 8,000 mg/kg in mice, indicating a substantial margin of safety for potential therapeutic use .

Summary of Key Findings

Biological ActivityModel/MethodologyKey Results
Anti-inflammatoryBV-2 microglial cellsReduced IL-6 (40%) and TNF-α (34%) production
Rat model of colitisDecreased COX-2 and iNOS expression
AntinociceptiveCarrageenan-induced pain modelSignificant reduction in pain responses
AntimicrobialFormulated nanoparticlesEnhanced activity against Schistosoma mansoni
ToxicityMice toxicity studyDL50 = 8,000 mg/kg; high safety margin

特性

IUPAC Name

(3S,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methylimidazol-4-yl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-18-8-13(17-10-18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLOSKHCXIYWIO-AEGPPILISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC2COC(=O)C2C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)C[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219627
Record name 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69460-80-6
Record name 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069460806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epiisopiloturine
Reactant of Route 2
Epiisopiloturine
Reactant of Route 3
Epiisopiloturine
Reactant of Route 4
Epiisopiloturine
Reactant of Route 5
Epiisopiloturine
Reactant of Route 6
Epiisopiloturine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。